S 14506

概要

説明

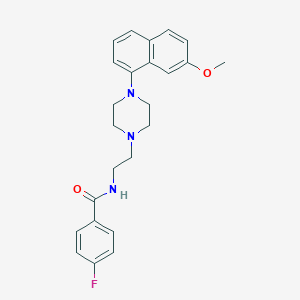

S 14506 is a benzamide derivative obtained by the formal condensation of the carboxy group of 4-fluorobenzoic acid with the primary amino group of 2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethylamine . This compound is known for its high potency as a selective 5-HT1A receptor full agonist, making it a significant molecule in the field of neuropharmacology .

準備方法

The synthesis of S 14506 involves the following steps:

Condensation Reaction: The carboxy group of 4-fluorobenzoic acid is condensed with the primary amino group of 2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethylamine.

Reaction Conditions: The reaction typically requires a dehydrating agent to facilitate the condensation process.

Industrial Production: Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.

化学反応の分析

S 14506 undergoes various chemical reactions:

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted benzene ring.

Common Reagents and Conditions: The reactions often require specific solvents, temperatures, and catalysts to proceed efficiently.

Major Products: The major products formed depend on the type of reaction and the reagents used.

科学的研究の応用

Psychiatric Disorders

S-14506 has been investigated for its potential use in treating psychiatric disorders such as depression and anxiety. Its agonistic action at the 5-HT1A receptor is believed to contribute to anxiolytic-like effects in animal models. For instance, studies have demonstrated that S-14506 reduces immobility time in forced swim tests in rats, indicating potential antidepressant activity .

Neuropharmacology

Research has indicated that S-14506 works synergistically with D2 receptor antagonists, enhancing its efficacy in models of psychosis and depression. This combination may improve therapeutic outcomes in conditions like schizophrenia, where both serotonin and dopamine pathways are implicated .

Imaging Studies

S-14506 has been labeled with tritium for use as a radioligand in positron emission tomography (PET) imaging studies. This application allows for the visualization of 5-HT1A receptor distribution and density in vivo, facilitating research into neuropsychiatric disorders and their treatment .

Dependence Potential Assessment

Studies assessing the dependence potential of S-14506 have shown that it is devoid of dependence liabilities, making it a safer option compared to other psychoactive compounds . This characteristic is crucial for developing medications that minimize the risk of addiction.

Case Study 1: Animal Model of Depression

In a controlled study involving Sprague-Dawley rats, S-14506 was administered at varying doses (0.0025 to 0.63 mg/kg). The results indicated a dose-dependent increase in punished responding in a pigeon conflict procedure, suggesting anxiolytic properties that could translate into human applications .

Case Study 2: Neuroimaging Application

A study utilized tritium-labeled S-14506 to assess receptor binding in mouse models. The findings highlighted significant receptor occupancy in brain regions associated with mood regulation, providing insights into its mechanism of action as an antidepressant .

作用機序

The mechanism of action of S 14506 involves its interaction with 5-HT1A receptors. It acts as a full agonist, binding to the receptor and mimicking the effects of serotonin . This interaction leads to the activation of downstream signaling pathways, resulting in various physiological effects such as anxiolysis and mood regulation .

類似化合物との比較

S 14506 can be compared with other similar compounds:

生物活性

S 14506 is a novel chemical compound recognized for its significant biological activity, primarily as an agonist of the serotonin receptor subtype 5-HT1A. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

This compound selectively binds to the 5-HT1A receptor with high affinity, demonstrating a competitive binding profile. The compound exhibits a binding affinity (Ki values) for various receptors as follows:

| Receptor | Ki (nM) |

|---|---|

| 5-HT1A | 0.98 |

| 5-HT1B | 281.8 |

| 5-HT1C | 31.6 |

| 5-HT2 | 229 |

| 5-HT3 | >1000 |

| Dopamine D2 | 4.57 |

These values indicate that this compound has a preferential binding to the 5-HT1A receptor compared to other serotonin receptor subtypes and the dopamine receptor, which may contribute to its pharmacological effects .

Biological Effects

In Vitro Studies:

this compound has been shown to stimulate GTPase activity in HEK293 cell membranes expressing fusion proteins of the 5-HT1A receptor, indicating its role in activating intracellular signaling pathways associated with serotonin signaling .

In Vivo Studies:

The compound has demonstrated notable effects in animal models:

- Forced Swim Test: this compound significantly reduces immobility time in rats, suggesting potential antidepressant or anxiolytic effects. The minimum effective dose (MED) identified was as low as 0.01 mg/kg .

- Pigeon Conflict Procedure: In this behavioral model, this compound increased punished responding, further indicating anxiolytic-like activity at doses ranging from 0.0025 to 0.63 mg/kg .

Case Studies and Research Findings

Several studies have explored the therapeutic implications of this compound:

- Anxiolytic Activity: A study demonstrated that this compound's ability to enhance punished responding in pigeons correlates with reduced anxiety-like behavior, supporting its potential use in treating anxiety disorders .

- Antidepressant Properties: The reduction of immobility time in forced swim tests aligns with findings from other serotonergic compounds, suggesting that this compound may be effective in managing depressive symptoms .

- Comparative Analysis: In a comparative study involving various serotonin agonists, this compound exhibited superior efficacy and selectivity for the 5-HT1A receptor over other tested compounds, highlighting its potential as a lead candidate for further development .

特性

IUPAC Name |

4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O2/c1-30-21-10-7-18-3-2-4-23(22(18)17-21)28-15-13-27(14-16-28)12-11-26-24(29)19-5-8-20(25)9-6-19/h2-10,17H,11-16H2,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMQODYDAUKKEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2N3CCN(CC3)CCNC(=O)C4=CC=C(C=C4)F)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9043986 | |

| Record name | S 14506 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135722-25-7 | |

| Record name | 4-Fluoro-N-[2-[4-(7-methoxy-1-naphthalenyl)-1-piperazinyl]ethyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135722-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-14506 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135722257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S 14506 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-14506 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVO8LE53MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。